N-(3,3-diphenylpropyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a diphenylpropyl group attached to a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Diphenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction where diphenylpropyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzamide core may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- N-(3,3-Diphenylpropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propionamide
Uniqueness
N-(3,3-DIPHENYLPROPYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the tetrazole ring and diphenylpropyl group may enhance its binding affinity to certain molecular targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C23H21N5O |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H21N5O/c29-23(20-12-7-13-21(16-20)28-17-25-26-27-28)24-15-14-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,16-17,22H,14-15H2,(H,24,29) |
InChI Key |
CBKSIFFGVHPQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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